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Compound of Interest

Compound Name:
2-(4-Formyl-2-

methoxyphenoxy)acetamide

Cat. No.: B068186 Get Quote

This guide offers a detailed spectroscopic comparison of derivatives of 2-(4-formyl-2-
methoxyphenoxy)acetamide, a core scaffold of interest to researchers in medicinal chemistry

and drug development. While comprehensive spectral data for a series of N-substituted 2-(4-
formyl-2-methoxyphenoxy)acetamide derivatives are not readily available in public

databases, this guide presents a comparative analysis of a closely related series, the 2-(4-

formylphenoxy)acetamides. The provided experimental data for these analogues serves as a

valuable reference for identifying key spectral features and understanding the influence of N-

substitution on their spectroscopic properties.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the parent compound, 2-(4-
formyl-2-methoxyphenoxy)acetamide, and provides a direct comparison with experimentally

obtained data for several N-substituted 2-(4-formylphenoxy)acetamide derivatives. This

comparison highlights the characteristic signals and the shifts induced by different substituents

on the amide nitrogen.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Mass
Spectromet
ry (ESI-MS)
m/z

Infrared (IR)
Spectrosco
py (cm⁻¹)

¹H NMR
(400 MHz,
CDCl₃) δ
(ppm)

2-(4-formyl-2-

methoxyphen

oxy)acetamid

e

C₁₀H₁₁NO₄ 209.20[1]

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

2-(4-

Formylpheno

xy)-N-

phenylaceta

mide

C₁₅H₁₃NO₃ 255.27

Found:

256.11

[M+H]⁺[2]

2913, 2825,

2738 (C-H,

aldehyde),

1682 (C=O,

aldehyde &

amide), 1600,

1578, 1533,

1508 (C=C,

aromatic)[2]

9.93 (s, 1H,

CHO), 8.20

(brs, 1H,

CONH), 7.91

(d, J=8.7 Hz,

2H, ArH),

7.58 (m, 2H,

ArH), 7.36

(m, 2H, ArH),

7.16 (m, 1H,

ArH), 7.12 (d,

J=8.7 Hz, 2H,

ArH), 4.69 (s,

2H, OCH₂)[2]

N-(4-

Bromophenyl

)-2-(4-

formylphenox

y)acetamide

C₁₅H₁₂BrNO₃ 334.17

Found:

334.10

[M+H]⁺,

336.14

[M+2]⁺[2]

2924, 2851,

1688 (C=O),

1593, 1509

(C=C,

aromatic)[2]

9.94 (s, 1H,

CHO), 8.19

(brs, 1H,

CONH), 7.91

(d, J=8.7 Hz,

2H, ArH),

7.49 (m, 4H,

ArH), 7.12 (d,

J=8.7 Hz, 2H,

ArH), 4.69 (s,

2H, OCH₂)[2]

2-(4-

Formylpheno

C₁₆H₁₅NO₄ 285.29 Found:

286.16

2919, 2850,

2734 (C-H,

9.93 (s, 1H,

CHO), 8.11
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xy)-N-(4-

methoxyphen

yl)acetamide

[M+H]⁺[2] aldehyde),

1685 (C=O),

1605, 1580,

1539, 1509

(C=C,

aromatic)[2]

(brs, 1H,

CONH), 7.91

(d, J=8.7 Hz,

2H, ArH),

7.81 (d, J=8.7

Hz, 2H, ArH),

7.12 (d, J=8.7

Hz, 2H, ArH),

6.89 (d, J=8.7

Hz, 2H, ArH),

4.69 (s, 2H,

OCH₂), 3.80

(s, 3H, OCH₃)

[2]

Experimental Protocols
The experimental data cited in this guide were obtained using the following standard analytical

techniques for the characterization of organic compounds.[2]

General Synthesis Procedure
The N-substituted 2-(4-formylphenoxy)acetamide derivatives were synthesized by reacting the

appropriate aniline with 2-chloroacetyl chloride, followed by substitution with 4-

hydroxybenzaldehyde. The reactions were monitored by Thin Layer Chromatography (TLC).

The resulting solid products were purified by crystallization.[2]

Infrared (IR) Spectroscopy
IR spectra were recorded on a PerkinElmer FT-IR spectrophotometer. Samples were prepared

as a thin film in chloroform. The characteristic absorption frequencies are expressed in

wavenumbers (cm⁻¹).[2] This technique is crucial for identifying key functional groups such as

the carbonyl groups of the aldehyde and amide, as well as the aromatic C-H and C=C bonds.

[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectra were recorded on a Jeol ECX spectrospin instrument at a frequency of 400

MHz. Deuterated chloroform (CDCl₃) was used as the solvent, and tetramethylsilane (TMS)

served as the internal reference. Chemical shifts (δ) are reported in parts per million (ppm), and

coupling constants (J) are in Hertz (Hz).[2]

Mass Spectrometry (MS)
Mass data were recorded using a Jeol-AccuTOF JMS-T100LC mass spectrometer with an

electrospray ionization (ESI) source.[2] This method provides the mass-to-charge ratio (m/z) of

the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized

compounds.[2]

Visualizations
To aid in the understanding of the experimental process and molecular features, the following

diagrams are provided.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis of acetamide

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(4-Formyl-2-methoxyphenoxy)acetamide | C10H11NO4 | CID 610599 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. rsc.org [rsc.org]

To cite this document: BenchChem. [A Spectroscopic Comparative Analysis of 2-(4-formyl-2-
methoxyphenoxy)acetamide Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068186#spectroscopic-comparison-of-2-4-formyl-2-
methoxyphenoxy-acetamide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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